molecular formula C10H9N3O3 B13940528 Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13940528
M. Wt: 219.20 g/mol
InChI Key: YVIOWHAMEZSNSU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester is a heterocyclic compound with a fused bicyclic structure. This compound is known for its versatility in organic synthesis and drug development due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester can be achieved through various methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-aminopyrazine-3-carboxylate with formylating agents can yield the desired compound . Other methods include multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-formyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450 51 (CYP51), which is essential for ergosterol biosynthesis in fungi . This inhibition disrupts the cell membrane integrity, leading to antifungal effects .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-13-4-7(6-14)11-3-9(13)12-8/h3-6H,2H2,1H3

InChI Key

YVIOWHAMEZSNSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)C=O

Origin of Product

United States

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